molecular formula C18H22BrN5O2 B12454293 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline

1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline

Cat. No.: B12454293
M. Wt: 420.3 g/mol
InChI Key: GQTLSHDMQBYULM-UHFFFAOYSA-N
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Description

1-{1-[1-(4-Bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline is a complex organic compound featuring a tetrazole ring, a bromophenyl group, and a cyclohexyl ring attached to a proline moiety

Preparation Methods

The synthesis of 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline typically involves multistep organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The process involves the coupling of a bromophenyl derivative with a tetrazole-containing cyclohexyl compound under palladium catalysis.

Chemical Reactions Analysis

1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and bromophenyl groups. These interactions can modulate biological pathways, leading to various therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline include:

The uniqueness of this compound lies in its combination of a tetrazole ring, bromophenyl group, and cyclohexyl-proline structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22BrN5O2

Molecular Weight

420.3 g/mol

IUPAC Name

1-[1-[1-(4-bromophenyl)tetrazol-5-yl]cyclohexyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H22BrN5O2/c19-13-6-8-14(9-7-13)24-17(20-21-22-24)18(10-2-1-3-11-18)23-12-4-5-15(23)16(25)26/h6-9,15H,1-5,10-12H2,(H,25,26)

InChI Key

GQTLSHDMQBYULM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Br)N4CCCC4C(=O)O

Origin of Product

United States

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